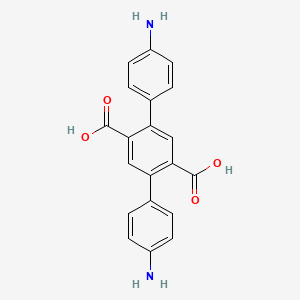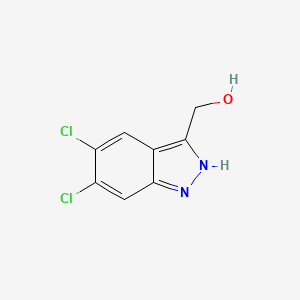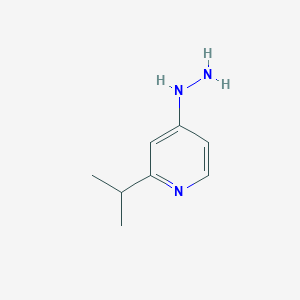
4-Hydrazinyl-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-2-isopropylpyridine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, characterized by the presence of a hydrazine group at the 4-position and an isopropyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-isopropylpyridine typically involves the reaction of 2-isopropylpyridine with hydrazine. The process can be summarized as follows:
Starting Material: 2-Isopropylpyridine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions.
The reaction proceeds through the nucleophilic attack of hydrazine on the pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Hydrazinyl-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives.
科学的研究の応用
4-Hydrazinyl-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydrazinyl-2-isopropylpyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or pathways. This interaction can result in antimicrobial or antifungal effects, among other biological activities.
類似化合物との比較
Similar Compounds
4-Hydrazinylpyridine: Lacks the isopropyl group, making it less hydrophobic.
2-Isopropylpyridine: Lacks the hydrazine group, reducing its reactivity.
4-Hydrazinyl-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-Hydrazinyl-2-isopropylpyridine is unique due to the presence of both the hydrazine and isopropyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(2-propan-2-ylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H13N3/c1-6(2)8-5-7(11-9)3-4-10-8/h3-6H,9H2,1-2H3,(H,10,11) |
InChIキー |
HLFMIKHVUCRDHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
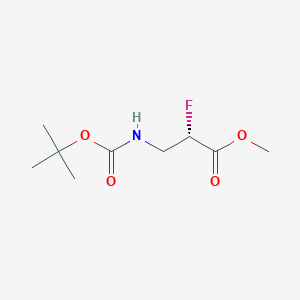
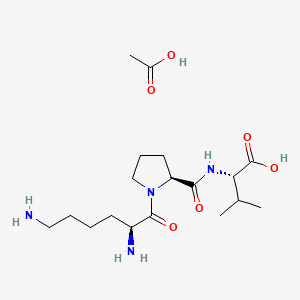
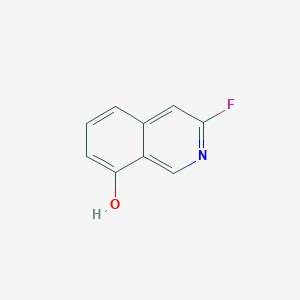
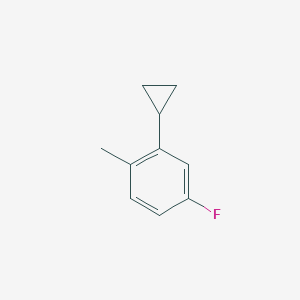
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)

![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
